molecular formula C23H24ClN3O3S B11305219 N-(2-chlorobenzyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

N-(2-chlorobenzyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B11305219
M. Wt: 458.0 g/mol
InChI Key: WKRCBRBWIOOOGH-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure that combines a chlorobenzyl group, a methyl group, and a hexahydrophthalazinyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Hexahydrophthalazinyl Moiety: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions, where a chlorobenzyl halide reacts with a suitable nucleophile.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methyl groups could yield corresponding ketones, while nucleophilic substitution of the chlorobenzyl group could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or receptors, disrupting cellular processes in pathogens or cancer cells. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(2-chlorobenzyl)-sulfanilamide: A structurally similar compound with a chlorobenzyl group.

    Hexahydrophthalazine derivatives: Compounds with similar hexahydrophthalazinyl moieties.

Uniqueness

N-(2-chlorobenzyl)-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. Its structural complexity could lead to specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24ClN3O3S

Molecular Weight

458.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-methyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C23H24ClN3O3S/c1-15-11-12-16(22-18-8-4-5-9-19(18)23(28)27(2)26-22)13-21(15)31(29,30)25-14-17-7-3-6-10-20(17)24/h3,6-7,10-13,25H,4-5,8-9,14H2,1-2H3

InChI Key

WKRCBRBWIOOOGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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